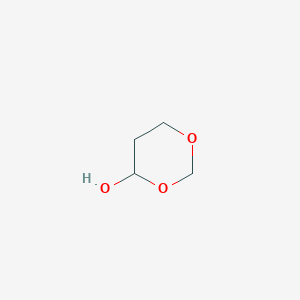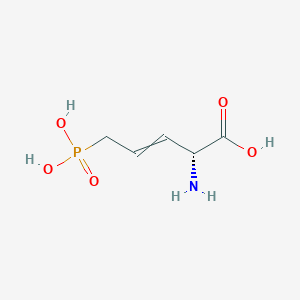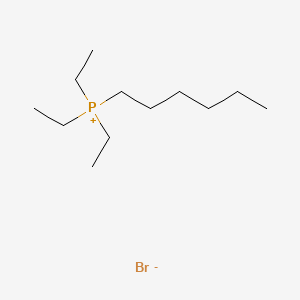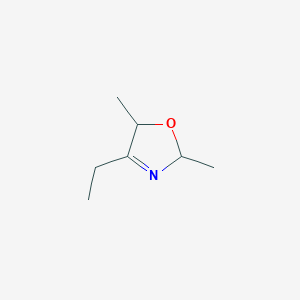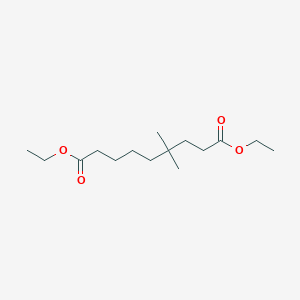![molecular formula C16H15N2O3- B14599363 2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate CAS No. 59159-55-6](/img/structure/B14599363.png)
2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate is an organic compound that features a phenolate group linked to an ethoxyanilino moiety through an oxoethylidene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate typically involves the reaction of 4-ethoxyaniline with a suitable carbonyl compound under specific conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the oxoethylidene bridge. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: The phenolate group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction and desired product .
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced amines, and various substituted phenolate derivatives, depending on the type of reaction and reagents used .
Wissenschaftliche Forschungsanwendungen
2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 4-{(E)-[2-(2-{2-[(4-Ethoxyanilino)carbonyl]anilino}-2-oxoacetyl)hydrazono]methyl}phenyl benzoate
- 4-{(E)-[2-(2-{2-[(4-Ethoxyanilino)carbonyl]anilino}-2-oxoacetyl)hydrazono]methyl}phenyl butoxybenzoate
Uniqueness
2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate is unique due to its specific structural features, such as the ethoxyanilino moiety and the oxoethylidene bridge, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
59159-55-6 |
|---|---|
Molekularformel |
C16H15N2O3- |
Molekulargewicht |
283.30 g/mol |
IUPAC-Name |
2-[[2-(4-ethoxyanilino)-2-oxoethylidene]amino]phenolate |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-13-9-7-12(8-10-13)18-16(20)11-17-14-5-3-4-6-15(14)19/h3-11,19H,2H2,1H3,(H,18,20)/p-1 |
InChI-Schlüssel |
HWVZIBASIMUPDF-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)C=NC2=CC=CC=C2[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B14599294.png)

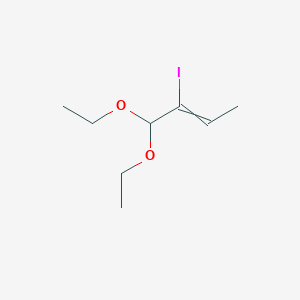
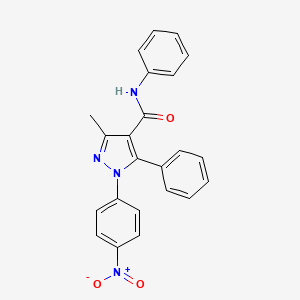

![Benzeneacetic acid, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14599324.png)
